![molecular formula C11H8ClN5OS B7593910 N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide](/img/structure/B7593910.png)
N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that converts glutamine to glutamate. BPTES has gained significant attention in the scientific community due to its potential role in cancer therapy.
Mécanisme D'action
N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide selectively inhibits the activity of glutaminase, an enzyme that converts glutamine to glutamate. Glutamine is an essential nutrient for cancer cells, and the inhibition of glutaminase by N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide leads to the depletion of intracellular glutamate and the accumulation of intracellular glutamine. This results in the inhibition of cancer cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide has been shown to have significant biochemical and physiological effects. N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide has been shown to selectively inhibit the activity of glutaminase, leading to the depletion of intracellular glutamate and the accumulation of intracellular glutamine. This results in the inhibition of cancer cell proliferation and the induction of apoptosis. N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide has several advantages and limitations for lab experiments. One advantage is that N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide selectively inhibits the activity of glutaminase, leading to the depletion of intracellular glutamate and the accumulation of intracellular glutamine. This results in the inhibition of cancer cell proliferation and the induction of apoptosis. One limitation is that N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide may have off-target effects, leading to the inhibition of other enzymes or pathways. Another limitation is that N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide may have variable potency and selectivity in different cancer types.
Orientations Futures
There are several future directions for the study of N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide. One direction is to further investigate the mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide and its effects on other enzymes or pathways. Another direction is to optimize the potency and selectivity of N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide in different cancer types. Additionally, the development of N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide-based combination therapies with other cancer therapies may lead to enhanced efficacy and reduced toxicity. Finally, the development of N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide-based imaging agents may enable the non-invasive detection of glutaminase activity in vivo.
Méthodes De Synthèse
N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide can be synthesized using a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-chloropyrazine with sodium hydride to form 2-pyrazinyl sodium salt. The second step involves the reaction of 2-pyrazinyl sodium salt with 2-aminobenzenesulfonamide to form N-(2-pyrazinyl)benzenesulfonamide. The third step involves the reaction of N-(2-pyrazinyl)benzenesulfonamide with thionyl chloride to form N-(2-pyrazinyl)benzenesulfonyl chloride. The final step involves the reaction of N-(2-pyrazinyl)benzenesulfonyl chloride with 4-chloroacetylpyrazole to form N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide.
Applications De Recherche Scientifique
N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide has been extensively studied for its potential role in cancer therapy. Glutamine is an essential nutrient for cancer cells, and the inhibition of glutaminase by N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide has been shown to selectively kill cancer cells while sparing normal cells. N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide has been shown to be effective in a wide range of cancer types, including breast cancer, lung cancer, and leukemia. N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5OS/c12-7-4-13-17(5-7)6-10(18)14-8-2-1-3-9-11(8)16-19-15-9/h1-5H,6H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCRZLCLIODEBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)CN3C=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloropyrazol-1-yl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.